

Application Notes and Protocols: DSPE-PEG46-N3 for In Vivo Imaging

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Compound of Interest

Compound Name: DSPE-PEG46-N3

Cat. No.: B12422150

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Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a 46-unit polyethylene glycol (PEG) chain with a terminal azide group (**DSPE-PEG46-N3**) is a versatile tool for in vivo imaging applications. This phospholipid-PEG conjugate is a key component in the formulation of various nanoparticles, such as liposomes and micelles, designed for targeted delivery of imaging agents. The DSPE component provides a stable anchor within the lipid bilayer of the nanoparticle.^{[1][2]} The PEG chain creates a hydrophilic shield that reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.^{[2][3]} The terminal azide group is particularly useful for "click chemistry," a highly efficient and bio-orthogonal reaction, allowing for the covalent attachment of imaging probes or targeting ligands.^{[1][4][5]} This enables the development of customized imaging agents for a wide range of in vivo applications.

Principle of Nanoparticle-Based In Vivo Imaging: The Enhanced Permeability and Retention (EPR) Effect

A key principle underlying the use of nanoparticles for in vivo tumor imaging is the Enhanced Permeability and Retention (EPR) effect.^{[6][7]} Tumors often exhibit leaky blood vessels with large gaps between endothelial cells, allowing nanoparticles to extravasate into the tumor

tissue.[8] Additionally, tumors typically have poor lymphatic drainage, which leads to the retention and accumulation of these nanoparticles within the tumor microenvironment.[7] This passive targeting mechanism enhances the contrast and signal from the imaging agent at the tumor site.[9] However, the EPR effect can be heterogeneous, varying between tumor types and even within a single tumor.[9]

Quantitative Data Summary

The following table summarizes representative quantitative data for DSPE-PEG formulated nanoparticles in preclinical in vivo imaging studies. It is important to note that specific data for **DSPE-PEG46-N3** may vary depending on the nanoparticle formulation, the attached imaging probe, and the animal model used.

Parameter	Nanoparticle Formulation	Animal Model	Key Findings	Reference
Circulation Half-life	PEGylated liposomes	Mice	Incorporation of DSPE-PEG significantly prolongs blood circulation half-life.	[10]
Tumor Accumulation	"Rigid" PEGylated liposomes (DSPC:Chol:DS PE-PEG2000)	B16F10 melanoma tumor-bearing mice	Rapid tumor accumulation with peak values of approximately 5% of the injected dose per gram of tissue.	[10]
Biodistribution	PEGylated liposomes	Mice	PEGylation reduces uptake by the reticuloendothelial system (liver and spleen).	[11]
Particle Size	DSPE-PEG2000/Soluplus microparticles	N/A	Particle size can be controlled by the ratio of components, with a 1/1 ratio yielding stable particles around 128.1 nm.	[3]

			Formulations typically exhibit a negative zeta potential, contributing to stability.	
Zeta Potential	DSPE-PEG2000/Solupl us microparticles	N/A		[3]

Experimental Protocols

Protocol 1: Formulation of **DSPE-PEG46-N3** Containing Liposomes

This protocol describes the preparation of liposomes incorporating **DSPE-PEG46-N3** using the thin-film hydration method.

- Lipid Film Preparation:
 - In a round-bottom flask, dissolve the desired lipids (e.g., DSPC, cholesterol) and **DSPE-PEG46-N3** in chloroform. A common molar ratio is 5.7:3.8:0.5 for DOPE:CHEMS:DSPE-PEG.[11]
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
 - Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
 - The hydration process results in the formation of multilamellar vesicles (MLVs).
- Size Extrusion:
 - To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

- Perform the extrusion multiple times (e.g., 10-20 passes) to ensure a narrow size distribution.
- Characterization:
 - Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
 - Assess the incorporation of **DSPE-PEG46-N3** using appropriate analytical techniques.

Protocol 2: Click Chemistry Conjugation of an Imaging Probe to **DSPE-PEG46-N3** Liposomes

This protocol outlines the attachment of an alkyne-functionalized imaging probe to the azide-terminated PEG chains on the liposome surface.

- Prepare Reagents:
 - Dissolve the alkyne-functionalized imaging probe in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, or use a copper-free click chemistry reagent like DBCO.[\[12\]](#)
- Conjugation Reaction:
 - Add the alkyne-functionalized imaging probe to the **DSPE-PEG46-N3** liposome suspension.
 - If using a copper-catalyzed reaction, add the copper(II) sulfate and sodium ascorbate to the mixture.
 - Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.
- Purification:
 - Remove the unreacted imaging probe and catalyst by size exclusion chromatography or dialysis.

- Characterization:
 - Confirm the successful conjugation of the imaging probe to the liposomes using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC.

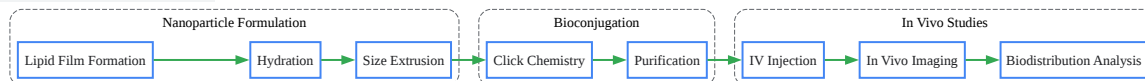
Protocol 3: In Vivo Imaging in a Murine Tumor Model

This protocol provides a general workflow for in vivo imaging using the formulated imaging agent.

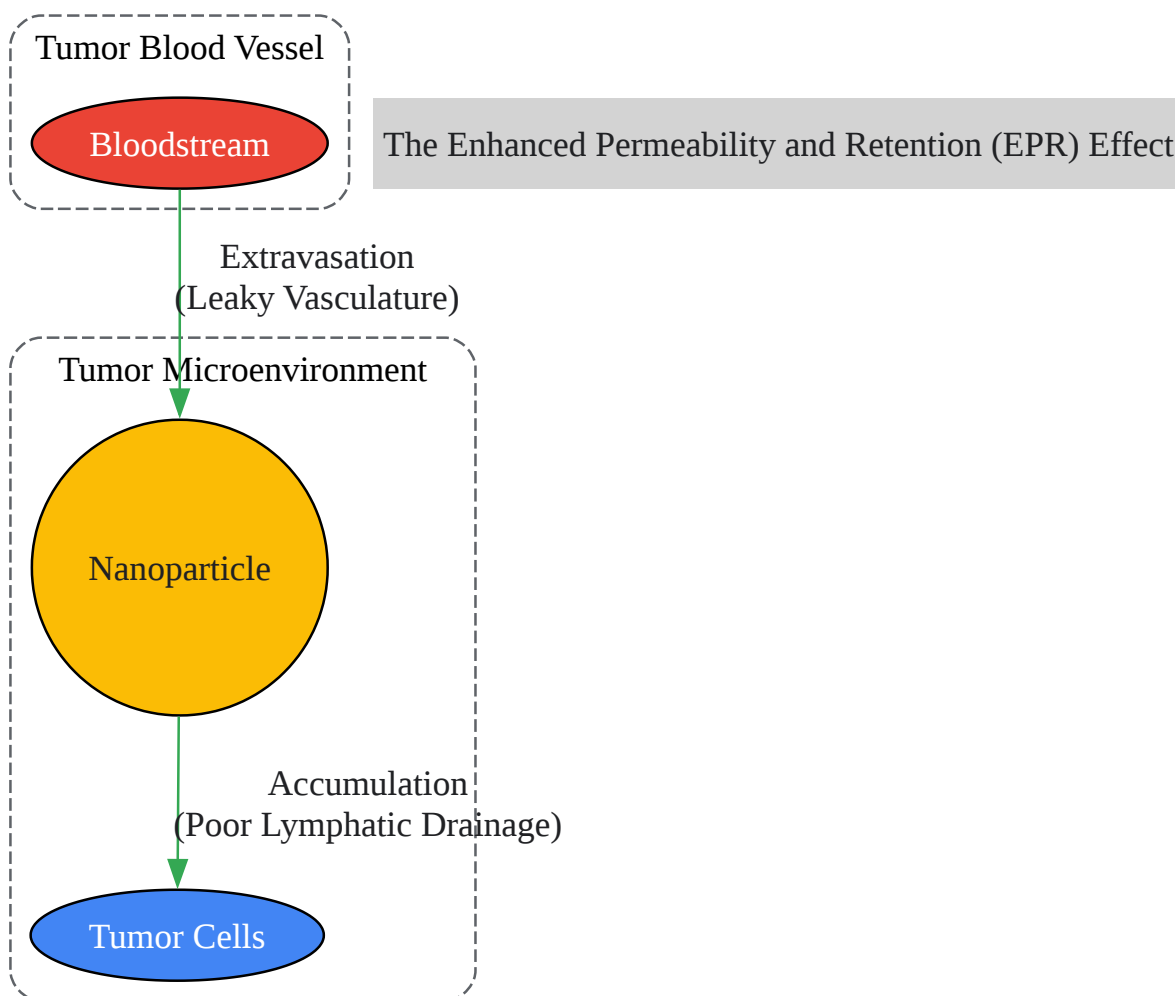
- Animal Model:
 - Induce tumors in immunocompromised mice by subcutaneously injecting cancer cells (e.g., 4T1 cells).[\[11\]](#)
 - Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
- Administration of Imaging Agent:
 - Intravenously inject the **DSPE-PEG46-N3** based imaging agent into the tumor-bearing mice via the tail vein. The dosage will depend on the specific imaging agent and modality.
- Image Acquisition:
 - At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform imaging using the appropriate modality (e.g., fluorescence imaging, PET, MRI).
- Biodistribution Study (Optional):
 - After the final imaging time point, euthanize the mice and harvest major organs and the tumor.
 - Quantify the amount of the imaging agent in each tissue to determine the biodistribution profile.

Visualizations

Experimental Workflow for In Vivo Imaging

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Caption: Experimental Workflow for In Vivo Imaging.

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Caption: The Enhanced Permeability and Retention (EPR) Effect.

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